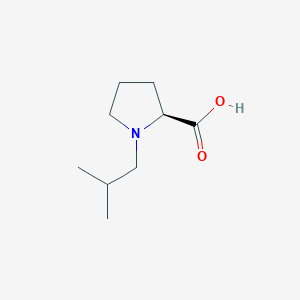
1-イソブチル-L-プロリン
概要
説明
1-Isobutyl-L-proline is a cyclic amino acid with the molecular formula C9H17NO2. It is a derivative of L-proline, where the hydrogen atom on the nitrogen is replaced by an isobutyl group. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications .
科学的研究の応用
1-Isobutyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
作用機序
Biochemical Pathways
, it’s worth noting that proline, a structurally similar amino acid, plays a significant role in multiple types of stress responses and specific accumulation in pollen. The biochemical pathways of proline biosynthesis and degradation have been a subject of research for over 50 years .
生化学分析
Biochemical Properties
1-Isobutyl-L-proline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in the proline metabolic pathway . These interactions influence the redox balance within cells and contribute to the regulation of cellular energy status. Additionally, 1-Isobutyl-L-proline can act as a signaling molecule, modulating mitochondrial functions and influencing cell proliferation and gene expression .
Cellular Effects
1-Isobutyl-L-proline has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in stress responses and energy metabolism . In plant cells, 1-Isobutyl-L-proline has been shown to enhance tolerance to environmental stresses by regulating redox balance and energy status . In mammalian cells, it can influence cell proliferation and apoptosis, thereby playing a role in tissue homeostasis and repair .
Molecular Mechanism
The molecular mechanism of 1-Isobutyl-L-proline involves its interaction with specific biomolecules and enzymes. It binds to proline dehydrogenase, leading to the oxidation of proline to pyrroline-5-carboxylate, which is further converted to glutamate . This process is crucial for maintaining cellular redox balance and energy production. Additionally, 1-Isobutyl-L-proline can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isobutyl-L-proline can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 1-Isobutyl-L-proline can lead to sustained changes in gene expression and cellular metabolism . Additionally, its stability under different storage conditions can affect its efficacy in experimental setups .
Dosage Effects in Animal Models
The effects of 1-Isobutyl-L-proline in animal models are dose-dependent. At lower doses, it can enhance cellular functions and improve stress tolerance, while higher doses may lead to toxic effects . For instance, in rabbit models, dietary supplementation with proline derivatives has been shown to improve redox status and reproductive indicators under heat stress conditions . Excessive doses can lead to adverse effects such as oxidative stress and cellular damage .
Metabolic Pathways
1-Isobutyl-L-proline is involved in several metabolic pathways, including the proline metabolic pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are crucial for the conversion of proline to glutamate . This pathway is essential for maintaining cellular redox balance and energy production. Additionally, 1-Isobutyl-L-proline can influence the levels of other metabolites, such as glutamine and glutamate, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 1-Isobutyl-L-proline within cells and tissues involve specific transporters and binding proteins. For instance, it can be transported across cell membranes by proline transporters such as PAT1 and SIT1 . These transporters facilitate the uptake and distribution of 1-Isobutyl-L-proline within various tissues, influencing its localization and accumulation . Additionally, its interaction with binding proteins can affect its bioavailability and efficacy .
Subcellular Localization
1-Isobutyl-L-proline exhibits specific subcellular localization patterns, which can influence its activity and function. It is primarily localized in the mitochondria, where it participates in the proline metabolic pathway . This localization is crucial for its role in maintaining cellular redox balance and energy production. Additionally, 1-Isobutyl-L-proline can be targeted to other subcellular compartments through specific targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with isobutyl bromide in the presence of a base such as sodium hydride. This reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of 1-Isobutyl-L-proline often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 1-Isobutyl-L-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts or specific conditions like elevated temperatures or pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
類似化合物との比較
L-Proline: The parent compound, which lacks the isobutyl group.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A component of mammalian collagen.
Uniqueness: 1-Isobutyl-L-proline is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This modification enhances its stability and reactivity, making it more suitable for certain applications compared to its analogues .
特性
IUPAC Name |
(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-5-3-4-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTZNQHKOBGHA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654579 | |
| Record name | 1-(2-Methylpropyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044637-62-8 | |
| Record name | 1-(2-Methylpropyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


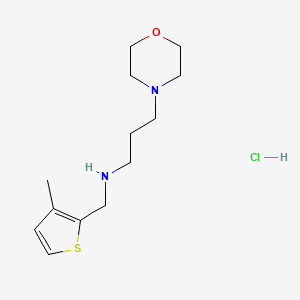
![2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride](/img/structure/B1388260.png)
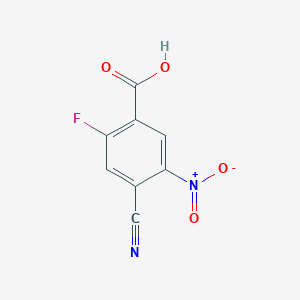
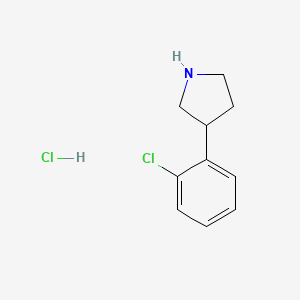
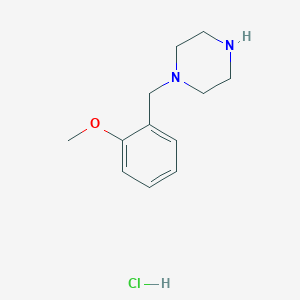
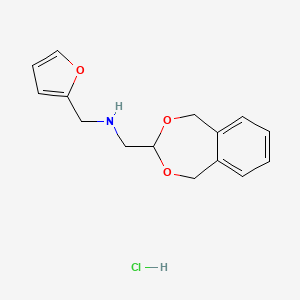
![3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt](/img/structure/B1388268.png)
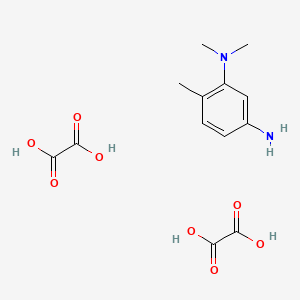
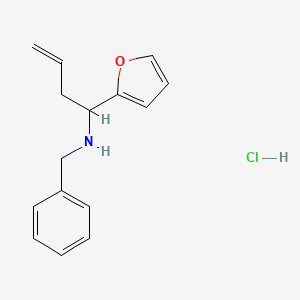
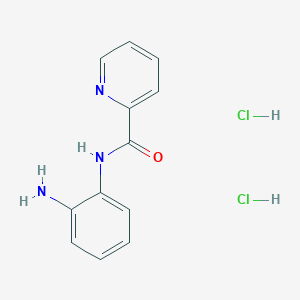

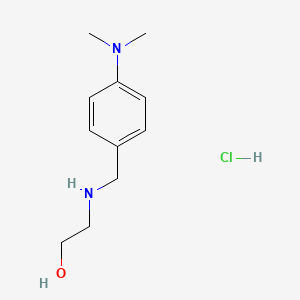
![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)

